molecular formula C20H18O2 B14333880 2-(2-Phenoxyethoxy)-1,1'-biphenyl CAS No. 97762-38-4

2-(2-Phenoxyethoxy)-1,1'-biphenyl

Cat. No.: B14333880
CAS No.: 97762-38-4
M. Wt: 290.4 g/mol
InChI Key: KOGCEIITTJTIMF-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)-1,1’-biphenyl: diethylene glycol monophenyl ether or phenoxydiglycol , has the chemical formula C10H14O3 . Its molecular weight is approximately 182.22 g/mol . This compound combines the biphenyl core with a phenoxyethoxy group, resulting in interesting properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing 2-(2-phenoxyethoxy)-1,1’-biphenyl. One common method involves the reaction of 2-bromophenol with 2-bromoethanol in the presence of a base (such as potassium carbonate) to form the desired compound. The reaction proceeds through an etherification process, resulting in the phenoxyethoxy group attached to the biphenyl core.

Industrial Production: In industrial settings, this compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, solvent choice, and purification methods ensures efficient production.

Chemical Reactions Analysis

Reactivity: 2-(2-Phenoxyethoxy)-1,1’-biphenyl can undergo various reactions:

    Oxidation: It can be oxidized to form phenolic compounds.

    Reduction: Reduction of the phenoxyethoxy group may yield diethylene glycol derivatives.

    Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Bromination: Reaction with bromine in an organic solvent.

    Hydrogenation: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon).

    Etherification: Reaction with alkyl halides or alcohols in the presence of a base.

Major Products: The major products depend on the specific reaction conditions. For example, bromination may yield 2-(2-bromophenoxy) derivatives, while hydrogenation could lead to diethylene glycol derivatives.

Scientific Research Applications

Chemistry:

    Solvent: Used as a solvent in organic synthesis due to its moderate polarity.

    Surfactant: Employed in emulsions and formulations.

Biology and Medicine:

    Drug Delivery: Its amphiphilic nature makes it useful for drug delivery systems.

    Pharmacology: Investigated for potential pharmacological applications.

Industry:

    Coatings and Polymers: Used in coatings, adhesives, and polymer formulations.

    Plasticizers: Enhances flexibility in plastics.

Mechanism of Action

The exact mechanism of action for 2-(2-phenoxyethoxy)-1,1’-biphenyl depends on its specific application. It may interact with cellular membranes, receptors, or enzymes, influencing biological processes.

Properties

CAS No.

97762-38-4

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-(2-phenoxyethoxy)-2-phenylbenzene

InChI

InChI=1S/C20H18O2/c1-3-9-17(10-4-1)19-13-7-8-14-20(19)22-16-15-21-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

KOGCEIITTJTIMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3

Origin of Product

United States

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